molecular formula C28H24Cl2O4 B13850086 trans-Cypermethrin Benzaldehyde

trans-Cypermethrin Benzaldehyde

Cat. No.: B13850086
M. Wt: 495.4 g/mol
InChI Key: GRPTZIGMUCLXLT-SAUVGFCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Cypermethrin Benzaldehyde is a high-purity chemical intermediate essential for advanced research in synthetic chemistry and environmental bioremediation. With the molecular formula C 28 H 24 Cl 2 O 4 and a molecular weight of 495.39 g/mol, this compound serves as a key precursor in the study and synthesis of pyrethroid insecticides, particularly the trans-isomer of cypermethrin . Applications and Research Value: This compound is primarily used in method development and optimization for the synthesis of cypermethrin and its isomers . It holds significant value in environmental science for studying the metabolic pathways of pyrethroid degradation. Research indicates that 3-phenoxybenzaldehyde is a primary metabolite of cypermethrin breakdown by microbial consortia, including bacteria like Bacillus cereus and Streptomyces aureus , and fungi such as Aspergillus species . Studies of these pathways are critical for developing effective bioremediation strategies to mitigate the environmental impact of this widespread pollutant . Mechanism of Action: In metabolic studies, the transformation of cypermethrin typically involves the hydrolysis of its ester bond, leading to the formation of 3-phenoxybenzaldehyde as a central intermediate . This metabolite is often a limiting factor in the degradation process, and its further breakdown is crucial for the complete detoxification of cypermethrin, which is a known environmental contaminant and a possible human carcinogen . Note on Usage: This product is intended For Research Use Only . It is strictly for laboratory research, analysis, and industrial applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24Cl2O4

Molecular Weight

495.4 g/mol

IUPAC Name

[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24+,26?/m1/s1

InChI Key

GRPTZIGMUCLXLT-SAUVGFCRSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Pathways for Trans Cypermethrin Benzaldehyde

Historical Overview of Pyrethroid Functionalization and Stereoselective Synthesis

The journey of pyrethroid chemistry began with the extraction of natural pyrethrins (B594832) from the chrysanthemum flower, Tanacetum cinerariifolium. nih.govnih.gov These natural esters, recognized for their potent insecticidal activity and low mammalian toxicity, were structurally elucidated over several decades, with foundational work by Staudinger and Ružička in the 1920s identifying the core components: a cyclopropane (B1198618) carboxylic acid moiety and a cyclopentenolone alcohol. mdpi.comchemistryviews.org However, the instability of natural pyrethrins in light and air limited their agricultural use. nih.govwikipedia.org

This limitation spurred the first wave of synthetic pyrethroids. A pivotal moment was the synthesis of Allethrin in 1949, which marked the beginning of extensive structural modifications aimed at enhancing stability and efficacy. nih.govchemistryviews.org Early efforts focused on modifying the alcohol moiety of the natural pyrethrin structure. nih.govresearchgate.net The 1970s saw a major breakthrough with the development of photostable pyrethroids, such as Permethrin (B1679614) and Cypermethrin (B145020), by replacing light-sensitive groups with more robust alternatives like the 3-phenoxybenzyl alcohol moiety. nih.govwikipedia.org The introduction of an α-cyano group to this alcohol component, as seen in Cypermethrin, further increased insecticidal potency. nih.govresearchgate.net

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. researchgate.net Most synthetic pyrethroids have multiple chiral centers, leading to a mixture of stereoisomers, not all of which are active. nih.govchemistryviews.org For instance, Cypermethrin has three chiral centers and thus exists as eight stereoisomers. researchgate.net This realization drove the development of stereoselective synthesis. Early commercial products were often racemic mixtures, but research quickly focused on methods to produce specific, highly active isomers, a strategy sometimes referred to as a "chiral switch". researchgate.netresearchgate.net Generally, for insecticidal action, the (1R)-configuration on the cyclopropane ring is crucial, and while both cis and trans isomers can be active, trans-isomers are often preferred for household applications. nih.govresearchgate.net The development of synthetic methods that could selectively produce the desired stereoisomers became a primary goal in modern pyrethroid chemistry, utilizing advanced catalytic and resolution techniques to enhance the efficiency and biological activity of the final products. arkat-usa.org

Development of Novel Synthetic Routes to trans-Cypermethrin (B1354588) Benzaldehyde (B42025)

While trans-Cypermethrin Benzaldehyde is not a mainstream commercial insecticide, it is recognized as a significant impurity and reference compound in the synthesis of Cypermethrin. lgcstandards.com Its synthesis is intrinsically linked to the manufacturing process of Cypermethrin, which typically involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with an α-cyano-3-phenoxybenzyl alcohol. The "benzaldehyde" component of the name refers to a structural variant where the α-cyano group is replaced by a carbonyl, forming a keto-ester structure.

Strategies for Carbon-Carbon Bond Formation with Benzaldehyde Moieties on Pyrethroid Scaffolds

The formation of the core structure of this compound is a variation of the standard Cypermethrin synthesis. The key starting materials are a derivative of 3-phenoxybenzaldehyde (B142659) and the acid chloride of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

One established route to α-cyano-3-phenoxybenzyl esters (like Cypermethrin) involves a one-pot reaction of 3-phenoxybenzaldehyde, a cyanide source (e.g., sodium cyanide), and the appropriate acid chloride. chemicalbook.com In this process, the benzaldehyde is converted in situ to a cyanohydrin, which is then immediately esterified.

The formation of the analogous keto-ester, this compound, can be postulated through a similar pathway but without the introduction of the cyanide source. The key step would be the direct acylation of a suitable benzaldehyde-derived nucleophile. A plausible synthetic strategy involves the reaction of 3-phenoxybenzaldehyde with the trans-cyclopropanecarbonyl chloride under conditions that promote the formation of an intermediate that can be acylated at the benzylic carbon.

Reaction TypeKey ReagentsPlausible MechanismReference Context
Esterification of Cyanohydrin3-Phenoxybenzaldehyde, NaCN, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chlorideStandard route to Cypermethrin where the aldehyde is converted to a cyanohydrin before esterification. The benzaldehyde moiety is the precursor. chemicalbook.com
Direct Acylation (Hypothetical)3-Phenoxybenzaldehyde, a strong base, trans-acid chlorideGeneration of a carbanion from the aldehyde followed by acylation. This is a challenging reaction prone to side products.General Organic Chemistry Principles
Photochemical C-C Bond FormationAryl aldehydes, photocatalyst (e.g., TBADT), trans-acid chloride derivativeA modern approach where an aryl aldehyde is activated via a photocatalytic cycle to engage in C-C bond formation. researchgate.net

Stereoselective Synthesis Approaches for this compound and its Isomers

The stereochemistry of the final molecule is determined by the stereochemistry of the acid chloride precursor. Therefore, the synthesis of the trans-isomer of the target compound relies on using the trans-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The separation of cis and trans isomers of this crucial intermediate is a well-established practice in the pyrethroid industry.

Methods to achieve stereoselectivity include:

Fractional Crystallization: Exploiting differences in the physical properties of the cis and trans isomers or their derivatives to separate them.

Stereoselective Catalysis: Employing catalysts that preferentially form one isomer over the other. For example, specific rhodium or copper catalysts are known to influence the diastereoselectivity of cyclopropanation reactions that form the core ring structure.

Epimerization: Converting an undesired isomer (e.g., the cis-isomer) into the desired trans-isomer. A patented method describes using a solvent system like isopropanol-triethylamine to epimerize and crystallize the desired α-isomers of cypermethrin from a mixed-isomer starting material. google.com A similar principle could be applied to isolate the trans-isomer of the benzaldehyde analogue.

ApproachDescriptionKey AdvantageReference Context
Isomer Separation (HPLC)Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), can effectively separate cis and trans diastereomers.High resolution and purity of separated isomers. researchgate.net
Enantioselective SynthesisBuilding the molecule from chiral starting materials, such as natural tartaric acid, to control the absolute stereochemistry of the cyclopropane ring.Provides access to single, highly active enantiomers. documentsdelivered.com
Crystallization-Induced EpimerizationIn a suitable solvent system, the less stable isomer is converted to the more stable, less soluble isomer, which then crystallizes out of solution.Can significantly increase the yield of the desired isomer from a mixture. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis Utilizing High-Throughput Experimentation (HTE)

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly optimizing chemical reactions. youtube.com Instead of running single, large-scale experiments, HTE involves performing hundreds of reactions in parallel in miniaturized formats, such as 96-well plates. youtube.com This approach allows for the efficient screening of a wide array of parameters, including catalysts, solvents, bases, temperatures, and reactant stoichiometries. youtube.com

For the synthesis of this compound, HTE could be employed to:

Screen Catalysts: Test a library of potential catalysts for the key C-C bond formation or esterification step.

Optimize Solvent and Base Combinations: Evaluate the effect of different solvents and bases on the reaction yield and the ratio of cis to trans isomers.

Map Reaction Space: Generate large datasets to build machine learning models that can predict optimal conditions and identify subtle trends that might be missed in traditional, one-by-one experimentation. youtube.com

A hypothetical HTE screen for optimizing the final esterification step is outlined below.

Parameter VariedConditions Screened (Example)Well # (Illustrative)Measured Output
SolventToluene (B28343), Acetonitrile, Dichloromethane, THFA1-A4, B1-B4, etc.Yield (%), trans:cis Ratio
BasePyridine, Triethylamine, DMAP, No BaseA1-D1, A2-D2, etc.
Temperature25°C, 40°C, 60°CRows A-D, E-H, I-L
Equivalents of Acid Chloride1.0, 1.2, 1.5Columns 1-3, 4-6, 7-9

Post-Synthetic Modification and Derivatization of this compound

Once synthesized, the structure of this compound offers a reactive "handle" for further chemical modification: the aldehyde group. This allows for the creation of a library of novel pyrethroid derivatives with potentially unique properties.

Chemical Transformations of the Benzaldehyde Moiety in this compound

The carbonyl group of the benzaldehyde moiety is susceptible to a wide range of well-known chemical transformations, enabling the synthesis of diverse derivatives. The stability of the ester linkage and the dichlorovinyl group under these reaction conditions would need to be considered.

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using mild oxidizing agents. This introduces a new acidic functional group to the molecule.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary or tertiary amine, allowing for the introduction of various nitrogen-containing substituents.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, enabling carbon-carbon bond formation and the extension of the molecule's carbon skeleton.

Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds or other carbonyls (e.g., aldol (B89426) or Knoevenagel condensation) to form more complex structures. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) is a classic reaction used for the detection and characterization of aldehydes. researchgate.net

TransformationTypical ReagentsResulting Functional GroupPotential Application
OxidationNaClO₂, H₂O₂Carboxylic AcidCreate water-soluble derivatives or synthons for amides.
ReductionNaBH₄, LiAlH₄Primary AlcoholIntroduce a hydroxyl group for further esterification or etherification.
Reductive AminationR-NH₂, NaBH₃CNSecondary/Tertiary AmineIntroduce basic centers or link to other molecules.
Wittig ReactionPh₃P=CHRAlkeneExtend the carbon framework, modify lipophilicity.
Hydrazone Formation2,4-DinitrophenylhydrazineHydrazoneAnalytical derivatization for detection and quantification. researchgate.net

The synthesis of this compound, chemically known as 2-Oxo-1-(3-phenoxyphenyl)-2-phenylethyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is not commonly documented as a primary synthetic goal. Its formation is intrinsically linked to the synthesis and degradation of trans-cypermethrin. A plausible synthetic approach can be extrapolated from the established manufacturing processes of cypermethrin itself.

The core reaction for cypermethrin synthesis involves the esterification of a suitable cyclopropanecarboxylic acid derivative with a cyanohydrin. google.comnih.gov To specifically obtain the trans-isomer of the target benzaldehyde, one would start with the trans-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride and react it with 3-phenoxybenzaldehyde. The key to forming the benzaldehyde derivative instead of the corresponding cyanohydrin ester (cypermethrin) lies in the controlled introduction of the ester linkage without the addition of a cyanide source.

A proposed synthetic pathway would involve the direct esterification of 3-phenoxybenzaldehyde with trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. This reaction would likely require a suitable base to act as a scavenger for the hydrochloric acid byproduct.

Table 1: Proposed Synthetic Parameters for this compound

ParameterProposed Condition/ReagentRationale
Starting Materials 3-phenoxybenzaldehydeProvides the benzaldehyde moiety of the target molecule.
trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chlorideProvides the trans-cyclopropanecarboxylate backbone.
Solvent Aprotic solvent (e.g., Toluene, Dichloromethane)To dissolve reactants and facilitate the reaction without participating in it.
Base Tertiary amine (e.g., Triethylamine, Pyridine)To neutralize the HCl generated during the esterification.
Temperature Moderate temperature (e.g., 20-50 °C)To promote the reaction without causing significant degradation.

Further derivatization of this compound could be explored by targeting the aldehyde functional group. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce the alcohol. These derivatives could be of interest for structure-activity relationship studies.

Reactions Involving the Cypermethrin Backbone within this compound Structure

The cypermethrin backbone within the this compound structure offers several sites for chemical modification. The reactivity of the dichlorovinyl group and the cyclopropane ring are of particular interest.

One potential reaction is the addition of nucleophiles to the dichlorovinyl group. Under specific conditions, this could lead to the substitution of one or both chlorine atoms, introducing new functional groups to the molecule. Another area of reactivity is the cyclopropane ring. The strained three-membered ring can undergo ring-opening reactions under certain catalytic or thermal conditions, leading to a variety of rearranged products.

Furthermore, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule into 3-phenoxybenzaldehyde and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This degradation pathway is, in fact, a source of the impurity in commercial cypermethrin. nih.gov

Table 2: Potential Reactions of the Cypermethrin Backbone in this compound

Reaction TypeReagents/ConditionsPotential Products
Hydrolysis Acid or base catalysis3-phenoxybenzaldehyde and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Addition to Dichlorovinyl Group Nucleophiles (e.g., thiols, amines)Substituted vinyl derivatives
Cyclopropane Ring Opening Catalysts (e.g., transition metals), heatRearranged acyclic compounds

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The application of green chemistry principles to the synthesis of pyrethroids and their derivatives is an area of growing importance, aiming to reduce the environmental impact of these processes. nih.gov While specific green synthesis methods for this compound are not established, general principles applicable to pyrethroid synthesis can be considered.

One key principle is the use of less hazardous chemical syntheses. This could involve replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids or ionic liquids. The use of catalytic reactions is another cornerstone of green chemistry. Employing highly selective catalysts can increase reaction efficiency and reduce the formation of byproducts, thus minimizing waste.

For instance, enzymatic catalysis could be explored for the esterification step, potentially offering high stereoselectivity and avoiding the use of harsh reagents. Phase-transfer catalysis, as mentioned in some cypermethrin synthesis patents, can also be considered a green approach as it can enhance reaction rates and reduce the need for large quantities of organic solvents. google.com

Table 3: Application of Green Chemistry Principles to Pyrethroid Synthesis

Green Chemistry PrinciplePotential Application in Synthesis
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Utilizing less toxic reagents and solvents.
Designing Safer Chemicals Exploring derivatives with reduced environmental persistence and toxicity.
Safer Solvents and Auxiliaries Replacing volatile organic compounds with water, supercritical CO2, or biodegradable solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating bio-based starting materials.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.
Catalysis Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste.
Design for Degradation Designing molecules that break down into innocuous products after use.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance used in a chemical process to minimize the potential for chemical accidents.

Mechanistic Investigations of Chemical Transformations Involving Trans Cypermethrin Benzaldehyde

Reaction Kinetics and Thermodynamics of trans-Cypermethrin (B1354588) and Benzaldehyde (B42025) Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and feasibility of chemical transformations.

trans-Cypermethrin: The degradation kinetics of pyrethroids like cypermethrin (B145020) are stereoselective, with the (+)-trans-cypermethrin isomer degrading faster than the (-)-trans-cypermethrin isomer in biological systems such as rat plasma, heart, liver, kidney, and fat. nih.gov The degradation in these systems follows pseudo-first-order kinetics. nih.gov In environmental matrices, hydrolysis and photolysis are major degradation pathways. The hydrolysis of the ester linkage is a principal route, and the trans-isomer has been observed to hydrolyze 1.2 to 1.7 times faster than the cis-isomer. piat.org.nz However, under normal environmental temperatures and pH, cypermethrin is relatively stable to hydrolysis with a half-life exceeding 50 days. piat.org.nz

Benzaldehyde: The oxidation of benzaldehyde is highly sensitive to reaction conditions. In the absence of light and catalysts, its oxidation in a benzene (B151609) solution is self-inhibiting and does not show autocatalysis. royalsocietypublishing.org The kinetics of the direct photochemical oxidation of benzaldehyde in an n-decane solution are proportional to the first power of the aldehyde concentration and the square root of the absorbed light's intensity, and it is independent of oxygen pressure. royalsocietypublishing.org The redox reaction between benzaldehyde and dichromate ions in an aqueous acidic medium follows second-order kinetics, being first order with respect to both the reductant (benzaldehyde) and the oxidant. bioline.org.br The reaction of benzaldehyde with nitrate (B79036) radicals (NO₃) proceeds via hydrogen-atom abstraction from the aldehyde group. copernicus.org The rate coefficients for these reactions have been measured for benzaldehyde and its derivatives. copernicus.org

Interactive Table: Reaction Rate Coefficients for Aromatic Aldehydes with NO₃ Radicals

Compound Rate Coefficient (k) in 10⁻¹⁵ cm³ molec.⁻¹ s⁻¹
Benzaldehyde 2.6 ± 0.3
o-Tolualdehyde 8.7 ± 0.8
m-Tolualdehyde 4.9 ± 0.5
p-Tolualdehyde 4.9 ± 0.4
2,4-Dimethyl Benzaldehyde 15.1 ± 1.3
2,5-Dimethyl Benzaldehyde 12.8 ± 1.2
3,5-Dimethyl Benzaldehyde 6.2 ± 0.6

Data from a study on the gas-phase kinetics of NO₃ radical reactions. copernicus.org

Thermodynamic data for benzaldehyde, including properties such as heat capacity and enthalpy of formation, are available in the NIST Chemistry WebBook and have been the subject of various studies. nist.govnist.gov

Elucidation of Reaction Mechanisms for trans-Cypermethrin and Benzaldehyde

Understanding the step-by-step molecular transformations is key to controlling reaction outcomes.

trans-Cypermethrin: The primary degradation mechanism for cypermethrin involves the hydrolysis of its ester linkage, which leads to the formation of 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. piat.org.nz In the solid phase at high temperatures, particularly in the presence of salts like potassium chlorate, cis-permethrin (B1144874) (a related pyrethroid) undergoes thermal isomerization to the trans-isomer, along with ester cleavage and oxidation of the resulting products. nih.gov This suggests that trans-cypermethrin could also be subject to complex thermal degradation pathways.

Benzaldehyde: Benzaldehyde participates in a variety of well-established reaction mechanisms. In the Cannizzaro reaction, which occurs in strong alkaline solutions, two molecules of benzaldehyde undergo a disproportionation reaction where one is oxidized to benzoic acid and the other is reduced to benzyl (B1604629) alcohol. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer to a second benzaldehyde molecule. youtube.com In the Aldol (B89426) condensation, acetone (B3395972) can act as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an enolate ion, which then undergoes a series of steps to form benzalacetone and ultimately dibenzalacetone. umkc.edu The acid-catalyzed reaction with methanol (B129727) involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. pearson.com The oxidation of benzyl alcohol to benzaldehyde by bromine is proposed to involve a rate-determining removal of a hydride ion from the C(1)-H bond. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers a powerful tool for investigating reaction mechanisms at a molecular level.

trans-Cypermethrin: While specific computational modeling studies on the reaction pathways of trans-cypermethrin are not detailed in the provided results, the general field of using reactive molecular dynamics simulations to discover reaction pathways, rate constants, and transition states is well-established. nih.gov Such methods could be applied to understand the complex degradation and transformation processes of trans-cypermethrin.

Benzaldehyde: Computational studies have been employed to understand the dissociation pathways of benzaldehyde upon photoexcitation. researchgate.net Theoretical calculations have also been used to investigate the aldehydic bond energies and reaction pathways in the reaction of aromatic aldehydes with nitrate radicals, confirming that the reaction primarily proceeds through the abstraction of the aldehydic hydrogen atom. copernicus.org The reaction pathway for the hydrogenation of benzaldehyde has been studied, identifying the pathway to the target benzyl alcohol as well as by-products like toluene (B28343) and benzene. researchgate.net

In-Situ Spectroscopic Studies of Reaction Intermediates

In-situ spectroscopy allows for the direct observation of transient species formed during a reaction.

trans-Cypermethrin: While direct in-situ spectroscopic studies of trans-cypermethrin reaction intermediates were not found, the metabolites of cypermethrin, such as trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (trans-DCCA) and 3-phenoxybenzoic acid (3-PBA), have been detected in biological samples, providing indirect evidence of the reaction intermediates in metabolic pathways. brill.comresearchgate.net

Benzaldehyde: In-situ spectroscopic techniques are crucial for studying heterogeneous catalytic reactions involving benzaldehyde. youtube.com For instance, IR Fourier-transform spectra of benzaldehyde and its derivatives have been measured to understand the role of intermolecular hydrogen bonds in forming molecular dimers. researchgate.net The development of advanced in-situ spectroscopic tools allows for the monitoring of heterogeneous catalytic reactions in both gas and liquid phases, providing insights into reaction mechanisms and the identification of active sites and reaction intermediates. youtube.comuu.nlaspbs.com

Catalytic Aspects in trans-Cypermethrin and Benzaldehyde Reactions and Derivatizations

Catalysts play a vital role in enhancing reaction rates and directing selectivity.

trans-Cypermethrin: The metabolism of trans-cypermethrin is catalyzed by enzymes, primarily cytochrome P450 (CYP) and carboxylesterase (CES) enzymes in liver microsomes. tandfonline.com The synergist S,S,S-tri-n-butyl phosphorotrithioate (DEF) inhibits the enzymatic degradation of cypermethrin, leading to increased toxicity. nih.gov

Benzaldehyde: A wide range of catalysts are employed in reactions involving benzaldehyde. Sulfonated carbon can catalyze the oxidation of benzaldehyde to benzoic acid. researchgate.net The oxidation is also catalyzed by dibenzoyl peroxide and even Pyrex glass. royalsocietypublishing.org N-Heterocyclic carbenes (NHCs) are effective catalysts for the aerobic oxidation of aromatic aldehydes to carboxylic acids. mdpi.com In the Knoevenagel condensation, a double Schiff base formed from benzaldehyde and ammonia (B1221849) can act as a catalyst. researchgate.net Aldehydes themselves can act as catalysts; for example, they can catalyze dehydrative transformations. rsc.org The selective oxidation of styrene (B11656) to benzaldehyde can be achieved using various heterogeneous catalysts, including those based on metal-organic frameworks, zeolites, and carbon materials. nih.gov

Photochemical Reactivity and Pathways of trans-Cypermethrin and Benzaldehyde

Light can be a powerful reagent, inducing unique chemical transformations.

trans-Cypermethrin: trans-Cypermethrin is subject to photodegradation. piat.org.nz The photolysis of pyrethroids like permethrin (B1679614) has been studied, indicating that these compounds undergo photochemical decomposition. acs.org The trans-isomer of cypermethrin has been shown to photodegrade, although it is relatively stable to photolysis with a half-life of over 100 days in some conditions. piat.org.nz

Benzaldehyde: Benzaldehyde exhibits significant photochemical reactivity. nih.govacs.org Upon UV irradiation, it can be excited to a triplet n,π* state and can act as a photoinitiator for polymerization reactions and other organic transformations. researchgate.netnih.gov The photochemical dissociation of benzaldehyde can proceed through different pathways depending on the reaction conditions. researchgate.netnih.gov It can also act as a photocatalyst; for instance, it can promote the auto-photocatalytic oxidation of benzyl alcohol. researchgate.net The addition of benzaldehyde to hydrocarbon-NOx-air mixtures can increase eye irritation, suggesting the formation of peroxybenzoyl nitrate. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques for Trans Cypermethrin Benzaldehyde

Advanced Spectroscopic Methods for Elucidating Stereochemistry and Conformation

The unambiguous determination of the three-dimensional structure of trans-Cypermethrin (B1354588), including the relative and absolute configurations of its chiral centers, is crucial for understanding its biological activity and environmental fate. Advanced spectroscopic methods provide the necessary tools for this detailed molecular characterization.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the complete and unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of complex molecules like trans-Cypermethrin. Unlike one-dimensional NMR, which can suffer from signal overlap, 2D NMR experiments spread the signals across two frequency dimensions, revealing scalar (J-coupling) and dipolar (through-space) correlations between nuclei.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the molecule, allowing for the tracing of bonded hydrogen atoms through the cyclopropane (B1198618) ring and the phenoxybenzyl moiety. For instance, the correlation between the cyclopropyl (B3062369) protons H-1 and H-3 can be readily established.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for trans-Cypermethrin in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Cyclopropane Ring
H-12.25 (d)34.5C-2, C-3, C=O
H-31.80 (d)31.8C-1, C-2, C(CH₃)₂
CH₃ (gem-dimethyl)1.28 (s), 1.20 (s)28.5, 20.1C-2, C-3
Vinyl Group
=CH-6.15 (d)126.2C-2, C(Cl)₂
=C(Cl)₂-130.5-
Ester Group
C=O-170.1-
O-CH5.85 (s)75.3C=O, C-ipso (phenoxy)
Aromatic Rings
Phenoxybenzyl H6.90-7.40 (m)115.0-158.0-
Phenoxyphenyl H6.90-7.40 (m)118.0-159.0-

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Trans-Cypermethrin possesses multiple chiral centers, leading to the existence of enantiomeric pairs. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of these stereoisomers.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each enantiomer produces a VCD spectrum that is a mirror image of the other. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 1R,3R or 1S,3S), the absolute stereochemistry of the sample can be unequivocally determined.

Similarly, ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the electronic transitions within the chiral molecule. The Cotton effects observed in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores, such as the aromatic rings in trans-Cypermethrin, relative to the chiral centers. This allows for the assignment of the absolute configuration by correlating the experimental ECD spectrum with theoretical predictions.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios with very high accuracy, typically to four or five decimal places. This capability is crucial for determining the elemental composition of trans-Cypermethrin and its metabolites or degradation products. By obtaining an accurate mass measurement, a unique elemental formula can be assigned, which is a critical step in structure elucidation.

Furthermore, the presence of two chlorine atoms in the trans-Cypermethrin structure results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS can resolve the isotopic fine structure, where the mass difference between ions containing different chlorine isotopes can be precisely measured. The observed isotopic pattern and its relative abundances must match the theoretical pattern calculated for the proposed elemental formula, providing a high degree of confidence in the identification of the compound.

Chromatographic Separation Techniques for Isomers and Derivatives of trans-Cypermethrin Benzaldehyde (B42025)

The separation of the various isomers of cypermethrin (B145020) and their analysis in complex samples are significant analytical challenges. Advanced chromatographic techniques are essential for achieving this separation and enabling sensitive detection.

Enantioselective Chromatography for Stereoisomer Resolution

Since the enantiomers of trans-Cypermethrin have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. Enantioselective chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for resolving these stereoisomers.

CSPs are designed with chiral selectors that interact diastereomerically with the enantiomers of the analyte. For pyrethroids like trans-Cypermethrin, common CSPs are based on modified cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) esters and carbamates). The differential interactions result in different retention times for each enantiomer, allowing for their separation and individual quantification.

Table 2: Example of Enantioselective HPLC Conditions for trans-Cypermethrin Isomers

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (t_R) for (+)-trans-Cypermethrin ~12.5 min
Retention Time (t_R) for (-)-trans-Cypermethrin ~14.8 min

Note: Retention times are illustrative and depend on the specific column and conditions used.

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis in Complex Environmental Matrices

The detection and quantification of trans-Cypermethrin at trace levels in complex environmental matrices such as soil, water, and food products require highly sensitive and selective analytical methods. Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detector, are the gold standard for this type of analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of thermally stable and volatile compounds like trans-Cypermethrin. After separation on a GC column, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. The separation is performed using HPLC, often with a reversed-phase column, followed by ionization using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Similar to GC-MS/MS, the use of tandem mass spectrometry in MRM mode allows for highly selective and sensitive quantification of trans-Cypermethrin in diverse and complex samples.

Table 3: Typical Performance of LC-MS/MS for trans-Cypermethrin Analysis in Water

ParameterValue
Matrix River Water
Precursor Ion (m/z) 416.1
Product Ions (m/z) for Quantification/Confirmation 191.2, 167.1
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantification (LOQ) 1.5 ng/L
Recovery (%) 92-105%
Relative Standard Deviation (RSD, %) < 8%

Note: Values are representative of typical method performance and can vary.

X-ray Crystallography for Solid-State Structure Determination of trans-Cypermethrin Benzaldehyde and its Adducts

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide invaluable information regarding its molecular conformation, bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding its physical and chemical properties.

Although a crystal structure for this compound is not available, the principles of the technique can be described. The process would involve growing a suitable single crystal of the compound, which can be a challenging step for complex organic molecules that may exist as oils or amorphous solids. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.

ParameterHypothetical Value
Chemical FormulaC₂₈H₂₄Cl₂O₄
Formula Weight503.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)16.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)2650
Z4
Calculated Density (g/cm³)1.26

Adducts of this compound:

The formation of adducts, where the primary molecule co-crystallizes with another molecule (e.g., a solvent or another reagent), can also be studied by X-ray crystallography. This would reveal how this compound interacts with other chemical entities in the solid state, providing insights into potential host-guest chemistry or intermolecular forces that could influence its stability and reactivity. Research on adducts of other aldehydes has shown the formation of hydrogen-bonded chains and other complex structures.

Application of In-Situ Spectroscopy for Real-Time Reaction Monitoring of this compound Synthesis and Transformations

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing kinetic and mechanistic insights without the need for sample extraction and quenching. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

The synthesis of pyrethroids, including the potential formation of impurities like this compound, involves multi-step processes. In-situ monitoring could track the consumption of reactants and the formation of intermediates and products in real time. For instance, the esterification reaction to form the cypermethrin backbone could be followed by monitoring the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the ester carbonyl band in the FTIR spectrum.

Potential In-Situ Spectroscopic Monitoring Applications:

Spectroscopic TechniquePotential Application in Monitoring this compound
FTIR Spectroscopy - Track the disappearance of alcohol and acid chloride/ester starting materials.- Monitor the appearance of the ester carbonyl group of the product.- Identify the formation of the benzaldehyde moiety through its characteristic C=O stretch.
Raman Spectroscopy - Complementary to FTIR, particularly for non-polar bonds.- Monitor changes in the C=C bonds of the dichlorovinyl group and the aromatic rings.
NMR Spectroscopy - Provide detailed structural information on reactants, intermediates, and products in the solution phase.- Track the conversion of specific functional groups by observing changes in chemical shifts and signal integrations.

The application of these in-situ techniques would be invaluable for optimizing reaction conditions to minimize the formation of this compound as an impurity during the industrial production of cypermethrin. By understanding the kinetics of its formation, process chemists could adjust parameters such as temperature, catalyst, and reaction time to favor the desired product. While general methods for the in-situ monitoring of pyrethroid synthesis exist, specific studies targeting the formation of this particular benzaldehyde adduct are yet to be reported. researchgate.netwikipedia.orgnih.gov

Computational Chemistry and Theoretical Modeling of Trans Cypermethrin Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity of trans-Cypermethrin (B1354588) Benzaldehyde (B42025)

Quantum chemical calculations are essential for characterizing the electronic properties and predicting the reactivity of trans-Cypermethrin Benzaldehyde. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure with high accuracy. science.govnasa.gov These calculations provide values for key electronic descriptors that govern the molecule's behavior.

A fundamental aspect of these calculations is determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap typically signifies higher reactivity. Other vital electronic properties derived from these calculations include ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively provide a comprehensive understanding of the molecule's electronic landscape. acs.org Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, thereby identifying likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyRepresentative Calculated ValueUnitsDescription
HOMO Energy-6.8 eVelectron-VoltsEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy-1.5 eVelectron-VoltsEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap5.3 eVelectron-VoltsAn indicator of molecular stability and reactivity.
Ionization Potential6.8 eVelectron-VoltsThe energy required to remove an electron from the molecule.
Electron Affinity1.5 eVelectron-VoltsThe energy released when an electron is added to the molecule.
Dipole Moment4.2 DebyeDebyeA measure of the overall polarity of the molecule.
Note: These values are representative and can vary based on the specific computational method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) employed. ekb.eg

Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Solvents and Environments

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the molecule within different environments, such as in aqueous solution or a nonpolar solvent, MD can reveal how intermolecular forces affect its conformational preferences and flexibility. nih.gov These simulations are crucial for understanding how the compound behaves in a realistic biological or environmental context, showing how solvent interactions can stabilize certain conformations over others. For pyrethroids, MD has been successfully used to explore accessible conformations and derive average physicochemical parameters that are more representative than static models. nih.gov

Prediction of Spectroscopic Signatures for Structure Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for experimental structure verification.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule's bonds. For this compound, this would include characteristic stretching frequencies for the ester carbonyl (C=O), ether (C-O), and carbon-chlorine (C-Cl) bonds. Comparing a calculated IR spectrum with an experimental one can confirm the presence of key functional groups. Experimental FT-IR methods have identified the ester carbonyl absorption band for cypermethrin (B145020) at 1749 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT. science.gov These predictions are highly sensitive to the electronic environment of each atom, making them a powerful aid in assigning peaks in experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. This allows for the theoretical determination of the wavelength of maximum absorption (λmax), which is related to the conjugated systems within the molecule.

Table 2: Predicted and Experimental Spectroscopic Data for Key Functional Groups in Cypermethrin

SpectroscopyParameterPredicted/Experimental ValueReference
IREster C=O Stretch1749 cm⁻¹ nih.gov
¹H NMRAromatic Protons~7.1 - 7.6 ppm
¹³C NMRCarbonyl Carbon~170 ppm
¹³C NMRNitrile Carbon (C≡N)~117 ppm
Note: Predicted values are approximate and depend on the computational level and solvent model. Experimental values provide a benchmark for theoretical accuracy.

Reaction Pathway Energetics and Transition State Theory for this compound Transformations

Understanding the chemical transformations of this compound, such as hydrolysis or oxidation, is critical for assessing its environmental fate and metabolic pathways. Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and the high-energy transition states that connect them.

The primary metabolic routes for pyrethroids are ester hydrolysis and oxidation, reactions catalyzed by carboxylesterases and cytochrome P450 enzymes, respectively. researchgate.netslideshare.netnih.govresearchgate.net Theoretical methods can calculate the activation energy (the energy barrier from reactant to transition state) for these pathways. According to Transition State Theory, a lower activation energy corresponds to a faster reaction rate. Such calculations can clarify why certain metabolic pathways are preferred over others and predict the relative stability of the compound. For instance, studies have shown that Type II pyrethroids like cypermethrin are hydrolyzed more slowly than some Type I compounds. msstate.edu

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of related compounds with their observed reactivity. nih.gov For pyrethroid derivatives, QSRR studies can be developed to predict reactivity in key transformations, such as the rate of enzymatic hydrolysis.

The process involves several steps:

A series of this compound derivatives with systematic structural modifications is defined.

For each derivative, a set of molecular descriptors is calculated using computational methods. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological indices. ekb.eg

The reactivity of each compound is measured experimentally (e.g., hydrolysis rate constant).

Statistical methods are used to build a mathematical model that links the calculated descriptors to the experimental reactivity.

Such a QSRR model can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding the design of compounds with specific stability or degradation profiles. These models are essential tools in modern chemical and environmental risk assessment. ekb.eg

Environmental Fate and Transformation Pathways of Trans Cypermethrin Benzaldehyde

Photodegradation Kinetics and Product Analysis of trans-Cypermethrin (B1354588) Benzaldehyde (B42025) in Various Media

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of cypermethrin (B145020) in the environment. In aqueous solutions, the photodegradation of cypermethrin follows approximately pseudo-first-order kinetics. scientific.netresearchgate.net The process is influenced by factors such as light intensity, pH, and the presence of other substances in the water. scientific.netpiat.org.nz While cypermethrin is relatively stable to direct photolysis, with a half-life of over 100 days in sterile solution under sunlight, its degradation is enhanced in natural waters, such as river water, suggesting that naturally occurring substances act as photosensitizers. piat.org.nz

The primary products of photodegradation are the same as those from hydrolysis: 3-phenoxybenzaldehyde (B142659) (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA), resulting from the cleavage of the ester linkage. piat.org.nz Studies on α-cypermethrin in soil have shown that the presence of trace metals can significantly influence photodegradation rates. For instance, Fe2+ and Cd2+ ions were found to accelerate the degradation of α-cypermethrin, whereas Zn2+ and Cu2+ ions inhibited the process. rsc.orgresearchgate.net

The photodegradation of a commercial formulation of α-cypermethrin in paddy water was found to produce a different set of byproducts compared to the pure active ingredient, highlighting the importance of studying the formulated product in environmental fate assessments. researchgate.net

Interactive Data Table: Factors Influencing Photodegradation of Cypermethrin

ParameterConditionEffect on Degradation RateReference
MediumRiver Water vs. Distilled Water3-4 times faster in river water, suggesting indirect photolysis. piat.org.nz
Trace Metals (in soil)Presence of Fe2+ and Cd2+Increased photodegradation kinetics. rsc.org
Trace Metals (in soil)Presence of Zn2+ and Cu2+Decreased photodegradation half-lives (retarded degradation). rsc.org
pH (in aqueous solution)Acidic ConditionsMore stable. aimspress.com
pH (in aqueous solution)Alkaline ConditionsDegrades faster. piat.org.nzaimspress.com

Hydrolytic Stability and Degradation Pathways of trans-Cypermethrin Benzaldehyde

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation route for cypermethrin, particularly under alkaline conditions. The molecule is generally stable at a neutral pH of 7 and below, with a reported half-life of over 50 days. piat.org.nz However, the rate of hydrolysis increases significantly at a pH of 9. piat.org.nzepa.gov

The principal degradation pathway via hydrolysis is the cleavage of the central ester bond. piat.org.nzethz.chnih.gov This reaction splits the trans-cypermethrin molecule into two main metabolites: 3-phenoxybenzaldehyde (PBA) and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nzepa.gov Trace amounts of other products, such as 3-phenoxybenzoic acid, may also be formed. epa.gov

Temperature also plays a crucial role in the hydrolytic stability of cypermethrin. Studies have shown that its degradation is accelerated by heat, which is a significant factor during food processing. For example, when heated in water at 100°C, a substantial percentage of cypermethrin degrades within an hour. nih.govtandfonline.comresearchgate.net The acidity of a medium, such as tomato paste with a pH of 4.3, can also contribute to its breakdown over time. nih.govtandfonline.com

Interactive Data Table: Thermal Degradation of Cypermethrin in Water at 100°C

Heating TimeMean Proportion RemainingReference
10 minutes66% nih.govtandfonline.com
1 hour27% nih.govtandfonline.com

Biotransformation and Biodegradation of this compound in Environmental Compartments (e.g., soil, water, microbial systems)

Biotransformation by microorganisms is a critical process for the breakdown of cypermethrin in soil and aquatic environments. piat.org.nzethz.ch A diverse range of bacteria and fungi have been identified that can degrade cypermethrin, often using it as a source of carbon and energy. neptjournal.comfrontiersin.org The primary route for biodegradation begins with the hydrolysis of the ester linkage, producing 3-phenoxybenzaldehyde (PBA) and DCVA. ethz.chnih.govfrontiersin.org

While the initial hydrolysis breaks down the parent compound, the resulting metabolite, 3-PBA, can be more persistent and exhibit its own toxicity. nih.govresearchgate.net However, numerous microbial strains have demonstrated the ability to further degrade 3-PBA. frontiersin.orgsid.ir An effective strategy for complete remediation involves the use of co-cultures, where one strain degrades cypermethrin to PBA and another metabolizes the PBA. frontiersin.org For example, a co-culture of Rhodococcus sp. (which transforms cypermethrin to PBA) and Comamonas sp. (which degrades PBA) has been shown to efficiently and completely degrade the insecticide. frontiersin.org

The rate of biodegradation in soil is influenced by various factors, including temperature, pH, moisture, and the specific microbial population present. metu.edu.tr The half-life of cypermethrin in soil can range from 4 to 12 days under field conditions and up to 25 days in some studies. piat.org.nzikm.org.my

Interactive Data Table: Examples of Cypermethrin-Degrading Microorganisms

MicroorganismTypeDegradation EfficiencyKey Metabolite HandledReference
Ochrobactrum intermedium SP9Bacterium69.1% degraded within 8 days.Cypermethrin ekb.eg
Pseudomonas aeruginosa, Klebsiella pneumoniaeBacteriaApprox. 85% of 50 mg/L degraded.Cypermethrin arccjournals.com
Rhodococcus sp. JQ-LBacteriumTransformed 100 mg/L of cypermethrin within 60 hours.Cypermethrin to 3-PBA frontiersin.org
Comamonas sp. A-3BacteriumDegraded 100 mg/L of 3-PBA within 15 hours.3-PBA frontiersin.org
Streptomyces sp. HU-S-01Actinomycete100% of 50 mg/L degraded within 30 hours. Also degrades 3-PBA.Cypermethrin & 3-PBA sid.ir
Aspergillus terreus PDB-BFungusTolerates up to 500 mg/L and biotransforms cypermethrin.Cypermethrin nih.gov
Bacillus thuringiensis strain SG4Bacterium83.3% degradation in soil slurry.Cypermethrin nih.gov

Sorption and Leaching Behavior of this compound in Environmental Matrices

The movement and availability of trans-cypermethrin in the environment are heavily influenced by its sorption (adhesion) to soil and sediment particles. Due to its low water solubility and high octanol-water partitioning coefficient (log Kow of 6.6), cypermethrin is hydrophobic and binds strongly to organic matter in soil. piat.org.nzikm.org.my This strong sorption is a key factor in its environmental mobility. usda.gov

Studies have consistently shown that cypermethrin is fairly immobile in soil. piat.org.nz When applied, it tends to remain in the upper layer of the soil, typically the top 0-10 cm. ikm.org.mynih.gov Consequently, there is a low risk of cypermethrin itself leaching into deeper soil layers and contaminating groundwater. nih.gov One study found no detectable residues of cypermethrin in leachate collected from soil columns even after simulated heavy rainfall. nih.gov

The sorption behavior can be mathematically described using the Freundlich equation, with studies on Malaysian soils reporting Kf values between 33.9 and 87.0, indicating strong adsorption. ikm.org.my While the parent compound is immobile, its degradation products, such as DCVA, may be more mobile and have a higher potential for movement within the soil profile. piat.org.nz

Interactive Data Table: Sorption Coefficients of Cypermethrin in Different Soil Types

Soil TypeOrganic Carbon (%)Freundlich Constant (Kf)Reference
Balai Ringin1.5887.0 ikm.org.my
Semongok2.1070.3 ikm.org.my
Tarat0.8933.9 ikm.org.my

Development of Advanced Environmental Monitoring Methodologies for this compound Residues

To understand the environmental fate and ensure food safety, reliable and sensitive analytical methods are essential for detecting and quantifying residues of trans-cypermethrin and its degradation products like 3-phenoxybenzaldehyde.

The most widely used techniques for the analysis of these residues are based on chromatography. neptjournal.com

Gas Chromatography (GC): Frequently used, often with an electron capture detector (GC-ECD) which is highly sensitive to the halogenated structure of cypermethrin, or coupled with a mass spectrometer (GC-MS). neptjournal.comresearchgate.netoup.comresearchgate.net GC-MS provides high selectivity and unambiguous identification of the parent compound and its metabolites. researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC): Also a common and reliable method, often equipped with an ultraviolet-visible (UV-Vis) absorbance detector. scientific.netaimspress.comnih.gov It is valued for being a quick, easy, and low-cost technique for quantification. neptjournal.com

These methods are applied to a wide range of environmental matrices, including soil, water, sediments, and agricultural products like vegetables and milk. neptjournal.comoup.comresearchgate.netui.ac.id The sample preparation process typically involves an extraction step with an organic solvent, followed by cleanup and concentration before analysis. aimspress.com The development of these methodologies allows for the detection of residues at very low levels, often in the parts-per-billion (ppb) or ng/g range, which is crucial for monitoring compliance with maximum residue limits (MRLs). neptjournal.comoup.com

Exploration of Non Biological Applications and Material Science Integration of Trans Cypermethrin Benzaldehyde

trans-Cypermethrin (B1354588) Benzaldehyde (B42025) as a Ligand in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. google.comdirectresearchpublisher.org The formation and properties of these coordination complexes are dictated by the Lewis acid-base interaction between the metal (acid) and the ligand (base). google.com The molecular structure of trans-Cypermethrin Benzaldehyde possesses several functional groups with lone pairs of electrons, making it a potential candidate to act as a ligand, binding to transition metals.

The primary potential coordination sites include:

The Nitrile Group (-C≡N): The nitrogen atom of the cyano group has a lone pair of electrons and can coordinate to a metal center. Nitrile ligands are common in coordination chemistry.

The Ester Group (-COO-): The two oxygen atoms of the ester linkage both possess lone pairs. The carbonyl oxygen is a common coordination site, and the ether oxygen can also participate in chelation, potentially forming a stable ring structure with the metal ion. Pyrethroids are characterized by this ester bond. pyrethroids.com

The Aldehyde Group (-CHO): The carbonyl oxygen of the benzaldehyde moiety offers another strong coordination site for metal ions.

The Ether Linkage (-O-): The oxygen atom connecting the two phenyl rings can also act as a donor site.

The presence of these multiple donor atoms means this compound could function as a polydentate ligand, binding to a single metal ion at multiple points to form a chelate. The specific coordination mode would depend on the metal ion, the solvent, and reaction conditions. For example, it could coordinate in a bidentate fashion using the nitrile nitrogen and the ester carbonyl oxygen. Metal complexes incorporating such ligands can exhibit unique electronic, magnetic, and catalytic properties. researchgate.net The study of metal complexes with ligands derived from similar molecules, such as Schiff bases from benzaldehydes or porphyrins, has shown diverse catalytic activities, suggesting a rich field of potential for complexes of this compound. ejcmpr.comresearchgate.net

Table 1: Potential Coordination Sites of this compound

Functional GroupPotential Donor Atom(s)Type of InteractionPotential as Ligand
Nitrile (-C≡N)Nitrogen (N)Sigma (σ) donationMonodentate
Ester (-COO-)Carbonyl Oxygen (O=C), Ether Oxygen (-O-)Sigma (σ) donationMonodentate or Bidentate (Chelating)
Aldehyde (-CHO)Carbonyl Oxygen (O=C)Sigma (σ) donationMonodentate
Aromatic Ether (-O-)Oxygen (O)Sigma (σ) donationMonodentate

Integration of this compound into Polymer Matrices for Advanced Materials

The incorporation of active chemical agents into polymer matrices is a well-established strategy for creating advanced materials with tailored properties, most notably controlled-release systems. researchgate.netresearchgate.net This approach is widely used in agriculture to prolong the efficacy of pesticides and in medicine for drug delivery. directresearchpublisher.orgmdpi.com The same principles can be applied to develop materials for non-biological applications by integrating this compound into a suitable polymer backbone.

The high lipophilicity of pyrethroids suggests they would readily mix with many polymer systems. pyrethroids.com The integration can be achieved through several methods:

Encapsulation: The compound can be enclosed within micro- or nanocapsules made of a polymeric shell. This protects the active agent from the environment and allows for its release to be triggered by specific stimuli (e.g., pH, temperature, or gradual diffusion).

Matrix Entrapment: The molecule can be physically dispersed within a solid polymer matrix. The release rate is then governed by diffusion through the polymer's porous structure or by the gradual degradation of the polymer itself. researchgate.net

Covalent Bonding: The compound could be chemically bonded to the polymer chain as a pendant group, ensuring it is not released until the bond is cleaved by a specific chemical or environmental trigger.

A variety of natural and synthetic polymers could serve as the matrix. directresearchpublisher.orgnih.gov Biodegradable polymers like polylactic acid (PLA), poly(butylene succinate-co-adipate) (PBSA), and chitosan (B1678972) are attractive for applications where the material should not persist in the environment. acs.orgnih.gov Non-biodegradable polymers such as polyvinyl alcohol or polyethylene (B3416737) could be used for long-duration applications. directresearchpublisher.org

Potential non-biological applications for such polymer composites include:

Anti-fouling coatings: Slow release of the compound could prevent the settlement of organisms on marine surfaces.

Repellent-impregnated materials: Incorporation into building materials, textiles, or packaging could deter pests in non-agricultural settings.

Chemical sensor components: The polymer could serve as a pre-concentrating layer for a sensor device, slowly releasing the analyte for detection.

Table 2: Polymer Matrices for Non-Biological Controlled Release of this compound

Polymer TypeExample PolymerIntegration MethodPotential Non-Biological Application
Natural BiodegradableChitosan, Alginate, StarchEncapsulation, Matrix EntrapmentTemporary protective coatings, environmental markers
Synthetic BiodegradablePolylactic Acid (PLA), PBSAMatrix Entrapment, BlendingMaterials for sustainable construction with repellent properties
Synthetic Non-BiodegradablePolyvinyl Alcohol (PVA), Polyethylene (PE)Blending, Covalent BondingLong-lasting anti-fouling surfaces, durable repellent plastics

Catalytic Properties of this compound and its Metal Complexes

While this compound itself is not recognized as a catalyst, its metal complexes hold significant catalytic potential. The binding of a ligand to a metal center can modulate the metal's electronic properties, creating a highly active site for chemical transformations. researchgate.netnih.gov Many industrial and laboratory catalytic processes rely on such metal-ligand complexes. researchgate.net

Given the potential of this compound to act as a ligand (as discussed in section 7.1), its complexes with transition metals like copper, cobalt, nickel, or ruthenium could catalyze a variety of organic reactions. researchgate.netnih.gov The specific catalytic activity would depend on the choice of metal and the coordination environment provided by the ligand.

Hypothetical catalytic applications include:

Oxidation Reactions: The 3-phenoxybenzaldehyde (B142659) moiety is known to participate in selective oxidation reactions. lookchem.com A metal complex of this compound could potentially catalyze the oxidation of alcohols or other organic substrates.

Reduction Reactions: The combination of metal salts (e.g., CoCl₂, CuCl₂) and a reducing agent like sodium borohydride (B1222165) is known to create powerful reducing systems. researchgate.net A complex formed with this compound could act as a selective catalyst in the reduction of functional groups like nitro compounds or ketones.

Cross-Coupling Reactions: Nickel(II) complexes have demonstrated catalytic activity in the cross-coupling of arylboronic acids with N-nucleophiles. wikipedia.org A Ni(II) complex of this compound could potentially facilitate similar C-N bond formation reactions.

The catalytic efficiency of these hypothetical complexes would be influenced by the steric and electronic effects of the bulky pyrethroid structure, potentially leading to high selectivity for specific substrates.

Table 3: Hypothetical Catalytic Activity of this compound Metal Complexes

Potential Metal CenterHypothetical Reaction TypeExample TransformationRationale
Copper (Cu)Oxidation / ReductionSelective oxidation of benzyl (B1604629) alcoholsCu complexes are known catalysts for oxidation; 3-phenoxybenzaldehyde is a relevant structure. researchgate.netlookchem.com
Cobalt (Co)ReductionReduction of nitroarenes to anilinesCoCl₂ is used in catalytic reduction systems with NaBH₄. researchgate.net
Nickel (Ni)C-N Cross-CouplingN-arylation of aminesNi(II) complexes are active in cross-coupling reactions. wikipedia.org
Ruthenium (Ru)Photocatalysis / UncagingCleavage of a protecting group from a moleculeRu complexes are widely studied for in-cellulo catalysis and photochemistry. nih.gov

Development of Sensors Utilizing this compound as a Recognition Element

Chemical sensors are devices that convert a chemical interaction into a measurable signal, enabling the detection and quantification of specific analytes. ejcmpr.comcolostate.edu There is considerable research into developing sensors for pyrethroids due to their environmental and health implications. researchgate.net These efforts provide a strong basis for how this compound could be utilized in sensor technology, either as the target analyte or as a component of the sensor itself.

The functional groups of the molecule are well-suited for various detection methods:

Electrochemical Sensors: The aldehyde group is electrochemically active and can be oxidized or reduced at an electrode surface. A sensor could be designed to measure the current change associated with this reaction, providing a quantitative measure of the compound's concentration.

Optical Sensors: The aromatic rings and carbonyl groups can interact with light. Fluorescent sensors, for example, could be designed where the binding of this compound to a fluorescent probe (like quantum dots) causes a change in fluorescence intensity (quenching). researchgate.net

Molecularly Imprinted Polymers (MIPs): This technology involves creating a polymer with "memory" for a specific molecule. A MIP could be synthesized using this compound as the template molecule. The resulting polymer would have cavities specifically shaped to re-bind the compound with high selectivity, forming the basis of a highly specific sensor.

In these contexts, the compound would primarily be the analyte of interest. However, it is also plausible that this compound could be immobilized on a sensor surface to act as a recognition element itself, designed to capture other molecules that have a specific affinity for its structure. For instance, its ability to coordinate with metals could be exploited to develop a sensor for detecting specific metal ions.

Table 4: Potential Sensor Technologies for this compound

Sensor TypeDetection PrincipleRole of the CompoundPotential Application
Electrochemical SensorOxidation/reduction of the aldehyde group at an electrode.AnalyteMonitoring for the compound in industrial process streams.
Optical (Fluorescence) SensorQuenching of a fluorophore (e.g., quantum dots) upon binding. researchgate.netAnalyteRapid, on-site detection in material testing.
Molecularly Imprinted Polymer (MIP) SensorSelective binding to a custom-made polymer cavity.Template/AnalyteHighly selective monitoring for environmental or quality control purposes.
ChemiresistorChange in electrical resistance of a material upon adsorption.AnalyteDetection of vapor-phase compound in air quality monitoring.

Table of Compounds

Future Research Directions and Emerging Paradigms for Trans Cypermethrin Benzaldehyde

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reaction Outcome

The synthesis of novel pyrethroid derivatives is a complex process with significant potential for structural variation nih.gov. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools to navigate this complexity, reducing the time and cost associated with discovering new chemical structures researchgate.netnumberanalytics.com.

Predictive Synthesis and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of new compounds against various pests researchgate.nettandfonline.com. For a hypothetical "trans-Cypermethrin Benzaldehyde (B42025)," ML algorithms could be trained on datasets of existing pyrethroids and their precursors to predict optimal reaction conditions, potential yields, and even the insecticidal efficacy of the resulting compound. By analyzing the chemical structures and properties of trans-Cypermethrin (B1354588) and Benzaldehyde, these models can identify key molecular descriptors that influence the reaction outcome acs.org. Hybrid Ensemble Learning models like Random Forest, LightGBM, and CatBoost have shown high accuracy in predicting the health impacts of agrochemicals and could be adapted for synthesis prediction nih.gov.

Accelerating Discovery and Risk Assessment: Predictive modeling accelerates the discovery of new pesticides by identifying promising lead compounds with desired toxicity profiles while minimizing the need for extensive animal testing numberanalytics.com. These models can also be used for risk assessment by predicting the potential environmental fate and toxicity of newly synthesized compounds numberanalytics.comnih.gov. For instance, machine learning can help in developing data-driven risk management strategies for pesticide-contaminated sites nih.gov.

Below is a table summarizing potential AI and ML applications in the study of "trans-Cypermethrin Benzaldehyde":

AI/ML Application Objective Potential Outcome Relevant Research
QSAR ModelingPredict insecticidal activity of novel derivatives.Identification of potent pesticide candidates. tandfonline.com, researchgate.net
Predictive SynthesisOptimize reaction conditions for synthesis.Increased yield and efficiency of synthesis. numberanalytics.com, nih.gov
Risk AssessmentForecast environmental toxicity and health impacts.Safer pesticide development and informed regulation. numberanalytics.com, nih.gov
Feature Selection (RFE, MI)Identify crucial molecular features for desired properties.Focused chemical modifications for improved performance. nih.gov

High-Throughput Experimentation in this compound Synthesis and Chemical Discovery

High-Throughput Experimentation (HTE) involves the use of automated systems to conduct a large number of experiments in parallel. This approach can dramatically accelerate the discovery and optimization of new chemical reactions and compounds.

Automated Synthesis and Screening: In the context of "this compound," HTE could be used to rapidly screen a wide range of catalysts, solvents, and temperature conditions for the reaction between trans-Cypermethrin and Benzaldehyde or their derivatives. The development of a robust high-throughput screening assay, potentially based on fluorescence polarization, could identify small molecule effectors that modulate the properties of the resulting compounds nih.gov. Such techniques are instrumental in identifying hit compounds from large chemical libraries nih.gov.

Accelerating Process Development: By automating the synthesis process, researchers can quickly generate a library of related compounds for further testing. This is particularly valuable in the pyrethroid class of insecticides, where small structural modifications can lead to significant changes in activity and selectivity nih.gov. The data generated from HTE can also be used to train and refine the AI and ML models discussed in the previous section, creating a powerful feedback loop for accelerated discovery.

The following table outlines how HTE could be applied:

HTE Technique Purpose Advantage Relevant Research
Parallel SynthesisRapidly generate a library of "this compound" analogues.Faster exploration of the chemical space. nih.gov
Automated ScreeningScreen for biological activity against various pests.Efficient identification of lead compounds. nih.gov
Reaction OptimizationQuickly determine optimal synthesis conditions (catalyst, solvent, temp).Improved reaction yield and reduced development time. nih.gov
Miniaturized AssaysReduce the amount of reagents and waste generated.Cost-effective and environmentally friendly research. nih.gov

Green Analytical Chemistry Approaches for this compound Detection and Quantification

Green analytical chemistry focuses on developing methods that are safer for the environment and human health by reducing or eliminating the use of hazardous substances researchgate.net. The detection of pyrethroid residues in environmental and biological samples is crucial, and green methods offer a sustainable approach.

Advanced and Sustainable Detection Methods: Traditional methods for pyrethroid analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are effective but often rely on significant amounts of organic solvents nih.govnih.govwjarr.com. Green analytical techniques aim to minimize this. For the detection of "this compound," methods could be developed that utilize safer solvents, reduce sample size, and lower energy consumption. Nanosensor-based methods, for example, offer rapid, sensitive, and on-site detection possibilities mdpi.com. Electrochemical sensors, particularly those using metal oxides, are also a promising green alternative for pesticide detection due to their high sensitivity and stability rsc.org.

Sample Preparation and Extraction: A significant portion of the environmental impact of analytical methods comes from sample preparation. Green approaches focus on techniques like solid-phase microextraction (SPME) and the use of alternative solvents to reduce waste researchgate.net. For a compound like "this compound," developing extraction methods that are solvent-free or use bio-based solvents would be a key area of green chemistry research.

Here is a summary of potential green analytical approaches:

Green Chemistry Technique Application for Detection/Quantification Benefit Relevant Research
NanosensorsRapid and sensitive detection in food and environmental samples.Portability for on-site analysis, reduced sample volume. researchgate.net, mdpi.com
Electrochemical SensorsQuantification in water and food matrices.High sensitivity, low cost, and potential for miniaturization. rsc.org, researchgate.net
Solid-Phase Microextraction (SPME)Green sample preparation for GC analysis.Reduces or eliminates the need for organic solvents. researchgate.net
Supercritical Fluid Chromatography (SFC)Chromatographic separation using supercritical CO2 as the mobile phase.Eliminates the use of toxic organic solvents. researchgate.net

Advanced Spectroscopic Characterization Techniques for In-Situ and In-Operando Studies

Understanding the formation and reaction mechanisms of a compound requires advanced characterization techniques that can provide real-time information. In-situ and in-operando spectroscopy allow researchers to study chemical processes as they happen.

Real-Time Reaction Monitoring: For the synthesis of "this compound," in-situ spectroscopic techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy could be used to monitor the reaction progress in real-time numberanalytics.comresearchgate.net. This allows for the identification of reaction intermediates and provides insights into the reaction kinetics and mechanism. In-operando infrared spectroscopy has been successfully used to visualize changes in infrared active bands during electrochemical reactions of organic materials, a technique that could be adapted for studying pyrethroid synthesis researchgate.net.

Structural Elucidation and Surface Analysis: Advanced spectroscopic methods are crucial for characterizing the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation cwejournal.org. For analyzing residues on surfaces, techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer high sensitivity and selectivity numberanalytics.com. Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART), enable the rapid analysis of pesticides on various surfaces with minimal sample preparation numberanalytics.com.

The table below details the application of advanced spectroscopic techniques:

Spectroscopic Technique Purpose Information Gained Relevant Research
In-situ ATR-FTIRReal-time monitoring of the synthesis reaction.Reaction kinetics, identification of intermediates. numberanalytics.com, researchgate.net, researchgate.net
In-operando Raman SpectroscopyStudy of catalytic or electrochemical synthesis.Spatially resolved information on surface species. numberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS)Ultrasensitive detection of residues on surfaces.High sensitivity and selectivity for trace analysis. numberanalytics.com
Ambient Ionization Mass Spectrometry (AIMS)Direct analysis of the compound on surfaces without sample preparation.Rapid identification and quantification. numberanalytics.com
Nuclear Magnetic Resonance (NMR)Detailed structural elucidation of the synthesized compound.Confirmation of chemical structure and purity. cwejournal.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for trans-Cypermethrin Benzaldehyde, and how do reaction conditions influence isomer purity?

  • Methodological Answer: The synthesis of benzaldehyde derivatives like trans-Cypermethrin Benzaldehyde often involves catalytic oxidation of toluene or substituted toluene precursors. For example, the P-Graph methodology optimizes reaction networks by evaluating industrial-scale reactions (e.g., partial oxidation, chlorination) to maximize yield and minimize byproducts . Key parameters include temperature (20–100°C), catalyst type (e.g., cobalt or manganese oxides), and solvent selection. Isomer purity can be controlled via fractional crystallization or chromatography, with GC-MS used to verify trans-isomer dominance (>95%) .

Q. What analytical techniques are most reliable for detecting trans-Cypermethrin Benzaldehyde in environmental or biological matrices?

  • Methodological Answer: GC-MS is the gold standard for detecting benzaldehyde derivatives at trace levels (detection limit: ~1 mg/kg). For complex matrices (e.g., soil or plant tissues), solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity. Calibration curves using deuterated internal standards (e.g., benzaldehyde-d2) improve quantification accuracy . HPLC with UV detection (λ = 254 nm) is an alternative for non-volatile derivatives.

Q. How does trans-Cypermethrin Benzaldehyde’s stability vary under different storage conditions?

  • Methodological Answer: Stability studies should assess degradation under light, temperature, and pH. For example, accelerated aging tests at 40°C/75% relative humidity over 30 days can quantify hydrolysis rates. UV-Vis spectroscopy monitors aldehyde group reactivity, while NMR tracks structural changes. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory spectroscopic data on trans-Cypermethrin Benzaldehyde’s ground-state conformation be resolved?

  • Methodological Answer: Discrepancies in vapor-phase IR or Raman spectra (e.g., planar vs. non-planar conformations) require hybrid experimental-computational approaches. Grand canonical Monte Carlo (GCMC) simulations, validated against experimental adsorption isotherms, can model molecular orientations on surfaces. Pairing DFT calculations with high-resolution rotational spectroscopy (e.g., microwave or FTIR) resolves ambiguities in bond angles and torsional minima .

Q. What mechanistic insights explain trans-Cypermethrin Benzaldehyde’s adsorption behavior on ice or aqueous surfaces?

  • Methodological Answer: Adsorption studies using coated-wall flow tubes and mass spectrometry reveal that trans-Cypermethrin Benzaldehyde adopts parallel orientations on ice at low coverage, with hydrogen bonding between the aldehyde group and surface water. At higher coverage, perpendicular orientations dominate due to π-π stacking between aromatic rings. Enthalpy of adsorption (ΔHₐds ≈ -60 kJ/mol) is derived from van’t Hoff plots, validated via GCMC simulations .

Q. How do competing nitration pathways affect the regioselectivity of trans-Cypermethrin Benzaldehyde derivatives?

  • Methodological Answer: Nitration in mixed acid (H₂SO₄/HNO₃) produces ortho, meta, and para isomers. Kinetic profiling (e.g., in situ Raman spectroscopy) identifies intermediates like nitrobenzaldehyde. Meta selectivity is enhanced at lower temperatures (e.g., 20°C) due to steric effects, while ortho/para ratios depend on electron-withdrawing substituents. Computational tools (e.g., COSMO-RS) predict regioselectivity based on transition-state energies .

Q. What statistical methods address reproducibility challenges in synthesizing trans-Cypermethrin Benzaldehyde?

  • Methodological Answer: Response surface methodology (RSM) optimizes synthesis parameters (e.g., catalyst concentration, reaction time) via central composite design. Replicate experiments (n ≥ 3) with ANOVA identify significant variables. For batch-to-batch variability, control charts (e.g., X-bar and R charts) monitor yield and purity, while principal component analysis (PCA) correlates process deviations with spectral data .

Q. How can scoping reviews systematically evaluate trans-Cypermethrin Benzaldehyde’s environmental fate across diverse studies?

  • Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., degradation pathways), (2) Identify relevant databases (SciFinder, PubMed), (3) Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed, >90% purity), (4) Chart data (e.g., half-lives, metabolites), (5) Consult experts to validate findings. Tools like PRISMA-ScR ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.